![molecular formula C10H12ClNO3 B3386717 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine CAS No. 749920-20-5](/img/structure/B3386717.png)
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired oxime. The general reaction scheme is as follows:
[ \text{3-chloro-4-ethoxy-5-methoxybenzaldehyde} + \text{hydroxylamine} \rightarrow \text{this compound} ]
The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxime synthesis can be applied. Industrial production would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Applications in Scientific Research
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine has been explored for various applications:
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its oxime structure allows it to participate in reactions such as:
- Oxidation : Can be converted into nitroso derivatives.
- Reduction : The oxime can be reduced to form amines.
- Substitution Reactions : The chloro group can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.
Research indicates that this compound may exhibit potential biological activities, including:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Material Science
The compound is being explored for its utility in developing new materials. Its ability to modify properties at the molecular level makes it suitable for applications in polymer chemistry and coatings.
Pharmaceutical Applications
Due to its biological activity, there is ongoing research into its potential as a therapeutic agent. The compound's mechanism of action involves interactions with enzymes and receptors, which could lead to novel drug development.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound induces apoptosis in treated cells. Mechanistic studies suggested that the oxime group facilitates interactions with cellular targets involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The chloro, ethoxy, and methoxy substituents can influence the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-5-methoxybenzaldehyde: The precursor to the oxime.
Other benzaldehyde oximes: Compounds with similar structures but different substituents.
Uniqueness
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific combination of chloro, ethoxy, and methoxy groups, which confer distinct chemical and biological properties
Biological Activity
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, including its antimicrobial properties and possible therapeutic applications.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with hydroxylamine. The reaction typically occurs in organic solvents like ethanol or methanol under mild conditions.
The mechanism of action for this compound involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The substituents (chloro, ethoxy, and methoxy) affect the compound's lipophilicity, enhancing its ability to penetrate biological membranes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentrations (MIC) for certain strains have shown promising results:
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
Escherichia coli | 0.50 - 1.00 | Bacteriostatic |
Candida albicans | 1.00 - 2.00 | Moderate antifungal activity |
In a study evaluating various derivatives, this compound was noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential in combating resistant strains .
Case Studies
- In Vitro Evaluation : A study conducted on several oxime derivatives, including this compound, showed that it significantly inhibited the growth of pathogenic bacteria with an MIC ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus. This study underscores the compound's potential as an antimicrobial agent .
- Biofilm Inhibition : Research focused on biofilm-forming pathogens demonstrated that the compound could reduce biofilm mass by up to 90% in certain strains, suggesting its utility in treating chronic infections where biofilms are prevalent .
Comparative Analysis with Similar Compounds
This compound can be compared with other oxime derivatives in terms of biological activity:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
N-(2-hydroxybenzyl)hydroxylamine | 15 - 30 | Moderate antibacterial |
N-(3-nitrophenyl)hydroxylamine | 10 - 20 | Strong antibacterial |
N-[4-(trifluoromethyl)phenyl]hydroxylamine | 25 - 50 | Weak antibacterial |
This table illustrates that while there are compounds with lower MIC values indicating higher potency, this compound shows a balanced profile of efficacy and safety.
Properties
IUPAC Name |
(NE)-N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10-8(11)4-7(6-12-13)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECFQXJPSKTDU-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=NO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=N/O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.